N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a synthetic organic compound featuring a benzoxazepin core fused to a benzene ring. The benzoxazepin moiety is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with an ethyl group at position 4 and a ketone at position 3. The butyramide group (-CONH-(CH₂)₃CH₃) is attached to position 7 of the benzoxazepin scaffold.
The structural determination of such compounds often relies on crystallographic techniques, such as those facilitated by the SHELX software suite, which is a standard tool for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-14(18)16-11-6-7-13-12(10-11)15(19)17(4-2)8-9-20-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSQJTUMQFDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCN(C2=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a benzo-fused oxazepine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of an ethyl substituent and an amide functional group enhances its chemical reactivity and biological activity.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 248.34 g/mol. Its structural features include:
- Tetrahydrobenzo[f][1,4]oxazepine core : This core structure is associated with various biological activities.
- Amide functional group : Contributes to the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures to this compound can exhibit significant biological activities, including:
- Anticancer Properties : Studies suggest that related oxazepine derivatives can induce differentiation in acute myeloid leukemia cells and modulate immune responses through upregulation of CD11b expression in certain cell lines.
- Kinase Inhibition : The unique structural features of this compound indicate potential applications as a kinase inhibitor. Kinases are critical in various signaling pathways and are common targets in cancer therapy.
- Immunomodulation : The ability to influence immune responses suggests that this compound may have therapeutic applications in conditions where immune modulation is beneficial.
Study 1: Differentiation Induction in Leukemia Cells
A study highlighted the ability of compounds related to this compound to induce differentiation in acute myeloid leukemia (AML) cells. This differentiation was associated with increased expression of specific markers that are indicative of mature cell types.
Study 2: Immunomodulatory Effects
Another research finding indicated that the compound could enhance CD11b expression on certain immune cells. This suggests a potential role in enhancing immune responses against tumors or infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Similar oxazepine core | Kinase inhibition |
| 2-Benzyl-N-(5-methyl-4-oxo-benzoxazepin) | Benzyl substitution | Potential anticancer activity |
| N-(4-Ethyl-5-oxo...)-trifluoromethylbenzamide | Trifluoromethyl group | Selective kinase inhibition |
Comparison with Similar Compounds
Research Implications and Limitations
The structural uniqueness of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide positions it as a candidate for novel therapeutic applications, particularly in inflammation or CNS disorders. However, the absence of direct pharmacological data in the evidence necessitates further experimental validation. Comparative analysis with GSK2982772 highlights the importance of substituent positioning in target engagement, while contrasts with fentanyl analogs underscore the role of core scaffolds in determining biological activity.
Crystallographic tools like SHELX remain critical for elucidating the stereochemical and conformational properties of such compounds .
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
A common approach to benzooxazepines involves cyclocondensation of o-aminophenol derivatives with carbonyl-containing reagents. For this compound:
Step 1: Synthesis of 7-Aminobenzo[f]oxazepin-5-one
- Reactants : o-Aminophenol derivatives (e.g., 2-amino-4-hydroxyacetophenone) and ethyl glycinate.
- Conditions : Reflux in acetic acid with catalytic sulfuric acid.
- Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by cyclodehydration (Figure 1).
Step 2: N-Ethylation
- Reactants : 7-Aminobenzo[f]oxazepin-5-one and ethyl bromide.
- Conditions : K2CO3 in DMF at 60°C.
- Yield : ~75% (patent data).
Step 3: Butyramide Formation
Ring-Closing Metathesis (RCM)
For advanced stereochemical control, RCM has been applied to oxazepine synthesis:
Step 1: Diene Precursor Preparation
- Reactants : 7-Nitro-2-vinylphenol and N-allyl-N-ethylglycine.
- Conditions : Mitsunobu reaction (DIAD, PPh3).
Step 2: RCM Cyclization
- Catalyst : Grubbs 2nd generation (5 mol%).
- Solvent : Dichloroethane, 40°C.
- Outcome : Forms the oxazepine ring with 68% yield.
Step 3: Nitro Reduction and Acylation
One-Pot Multicomponent Reaction
A streamlined method reported in antithrombotic agent patents:
Reactants :
- 2-Hydroxy-4-nitrobenzaldehyde
- Ethylamine
- Butyric acid
Conditions :
- Imine Formation : Ethylamine and aldehyde in ethanol, 50°C.
- Cyclization : Add butyric acid and EDCl/HOBt, 80°C.
- In situ Oxidation : MnO2 to introduce the 5-oxo group.
Advantages :
Optimization and Challenges
Regioselectivity in Cyclization
The position of the butyramide group is critical. Using directed ortho-metalation :
Solvent and Catalyst Effects
- Cyclocondensation : Polar aprotic solvents (DMF, DMSO) improve ring closure rates.
- RCM : Dichloroethane outperforms THF due to better catalyst solubility.
Analytical Characterization
Spectroscopic Data :
- HRMS (ESI+) : m/z 277.1552 [M+H]+ (calc. 277.1548 for C15H20N2O3).
- 1H NMR (400 MHz, CDCl3) : δ 1.02 (t, 3H, CH2CH3), 2.32 (m, 2H, COCH2), 3.45 (q, 2H, NCH2), 6.82–7.45 (m, 3H, aromatic).
Purity : ≥98% by HPLC (C18 column, acetonitrile/water).
Industrial-Scale Considerations
Cost-Effective Modifications :
- Ethyl Source : Replace ethyl bromide with diethyl sulfate (lower toxicity).
- Catalyst Recycling : Immobilize Grubbs catalyst on silica for RCM.
Environmental Impact :
- Solvent Recovery : Distillation of DMF and dichloroethane reduces waste.
Q & A
Q. Methodology :
- Derivative synthesis : Modify substituents (e.g., ethyl group, butyramide chain) to assess impact on bioactivity .
- Biological assays : Test against targets like carbonic anhydrases (common for sulfonamide/oxazepine hybrids) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. Example SAR Table :
| Derivative | Substituent Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Parent | None | 12.3 µM (Carbonic Anhydrase IX) |
| Analog A | Ethyl → Methyl | 28.7 µM |
| Analog B | Butyramide → Acetamide | >100 µM |
This highlights the ethyl group’s role in enhancing potency .
[Advanced] What computational methods are suitable for predicting target interactions?
- Molecular docking : To map binding poses in enzyme active sites (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (using GROMACS or AMBER).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : To study electronic interactions in catalytic sites.
For example, docking studies revealed hydrogen bonding between the oxazepine carbonyl and Thr199 in carbonic anhydrase IX .
[Basic] What preliminary biological assays are recommended for pharmacological profiling?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases (common for oxazepine derivatives) .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
- ADMET profiling : Early assessment of solubility, metabolic stability, and membrane permeability.
[Advanced] How can researchers resolve low reproducibility in biological activity data?
- Standardize assay conditions : Control pH, temperature, and cell passage number.
- Use positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay integrity .
- Statistical analysis : Apply ANOVA or t-tests to differentiate experimental noise from true variability.
Example: A 20% variation in IC₅₀ values was traced to inconsistent cell culture media batches .
[Advanced] What strategies enhance the stability of N-(4-ethyl-5-oxo...) under varying storage conditions?
- Lyophilization : Store as a lyophilized powder to prevent hydrolysis.
- Temperature screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
- Excipient compatibility : Test stabilizers like mannitol or cyclodextrins for aqueous formulations.
[Advanced] How can researchers leverage structural analogs to overcome synthetic or bioactivity limitations?
- Bioisosteric replacement : Substitute the butyramide group with a sulfonamide (as in ) to improve solubility .
- Scaffold hopping : Replace the oxazepine core with a thiazepine or diazepine ring to explore new bioactivity profiles .
- Fragment-based design : Use crystallographic data to guide modular synthesis of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
